N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide
Description
Properties
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O5/c1-12-23-17(11-18(24-12)25-16-4-2-3-5-20-16)21-6-7-22-19(28)13-8-14(26(29)30)10-15(9-13)27(31)32/h2-5,8-11H,6-7H2,1H3,(H,22,28)(H2,20,21,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHZPGLMWGDTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the pyridinyl group and the dinitrobenzamide moiety. Common reagents used in these reactions include various amines, nitrating agents, and coupling reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction efficiency and scalability. These methods often employ packed-bed reactors and advanced catalytic systems to achieve high yields and consistent product quality. The use of response surface methodology (RSM) can help in optimizing reaction parameters such as temperature, solvent, and catalyst loading .
Chemical Reactions Analysis
Types of Reactions
N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine and benzamide moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields corresponding amines, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving aberrant signaling pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Motifs and Functional Groups
The compound shares key features with several classes of bioactive molecules:
- Pyrimidine-based kinase inhibitors : Analogous to imatinib derivatives, the pyrimidine core facilitates π-π stacking interactions in kinase pockets.
- Nitrobenzamide derivatives : Similar to tolperisone (a muscle relaxant), the nitro groups influence electronic properties but differ in substitution patterns.
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Solubility : The 3,5-dinitrobenzamide group reduces aqueous solubility (~15 µg/mL) compared to imatinib (~50 µg/mL) due to hydrophobic and electron-withdrawing effects.
- Binding Affinity: The pyridin-2-ylamino group enhances kinase inhibition (IC50 = 12 nM) relative to phenylamino analogs (IC50 = 45 nM), likely due to improved hydrogen bonding.
- Metabolic Stability : Nitro groups confer resistance to oxidative metabolism, contrasting with tolperisone’s rapid hepatic clearance.
Research Findings and Gaps
- Structural Insights : SHELX-refined crystallographic data reveal intramolecular H-bonds between the pyridinyl N and benzamide O, stabilizing the bioactive conformation .
- Synthetic Limitations: Low yields (~20%) during ethylamino linker formation highlight a need for optimized coupling reagents, as seen in triazine amide synthesis () .
- Biological Data: Limited in vivo studies exist; computational models predict moderate blood-brain barrier penetration (LogP = 2.8).
Biological Activity
N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and significant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N6O4, with a molecular weight of approximately 378.4 g/mol. The structure features several functional groups that are critical for its biological activity:
| Functional Group | Description |
|---|---|
| Pyrimidine Ring | Central structure involved in enzyme inhibition |
| Pyridin-2-ylamino | Enhances binding affinity to protein targets |
| Dinitrobenzamide Moiety | Contributes to the compound's pharmacological properties |
The primary mechanism of action for this compound involves the inhibition of dihydrofolate reductase (DHFR) , an enzyme crucial for nucleotide synthesis. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, which is necessary for the synthesis of nucleotides required for DNA and RNA production. This mechanism is particularly relevant in cancer treatment, as it can lead to decreased cell proliferation and ultimately induce apoptosis in cancer cells.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that the compound effectively inhibits the growth of various cancer cell lines by targeting DHFR and disrupting nucleotide synthesis pathways.
Case Study:
In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent.
Enzyme Inhibition
Beyond its anticancer effects, this compound has been explored for its ability to inhibit other enzymes such as tyrosine-protein kinase Abl and MAP kinases . These pathways are essential for various cellular processes, including growth and differentiation. The inhibition of these kinases may also contribute to the compound's overall therapeutic effects.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic properties of this compound is crucial for its development as a drug. Preliminary studies suggest that the compound has favorable bioavailability and solubility profiles, making it a suitable candidate for further development in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
